molecular formula C12H21N3O4S B2872265 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2309307-99-9

4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2872265
CAS RN: 2309307-99-9
M. Wt: 303.38
InChI Key: WNOHKSWUIKXFPA-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide, also known as EMD 1214063, is a synthetic compound that has been developed for scientific research purposes. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 is not fully understood. However, it has been shown to inhibit the activity of a protein called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this protein has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. Additionally, this compound has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063.

Advantages and Limitations for Lab Experiments

One advantage of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 is that it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. However, one limitation of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063. One area of research could be to further investigate the mechanism of action of this compound. Additionally, further research could be done to explore the potential therapeutic uses of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could focus on developing more effective and efficient synthesis methods for 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063.

Synthesis Methods

The synthesis of 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 involves the reaction of 2-hydroxy-4-methylsulfanylbutylamine with ethyl acetoacetate to form the corresponding diester. The diester is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N-methylpiperazine to form the final product.

Scientific Research Applications

4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. Additionally, 4-Ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

4-ethyl-N-(2-hydroxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-3-14-5-6-15(11(18)10(14)17)12(19)13-8-9(16)4-7-20-2/h9,16H,3-8H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOHKSWUIKXFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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